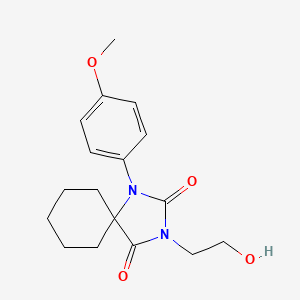
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a diazaspirodecane core with additional functional groups, including a hydroxyethyl and a methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- typically involves multi-step organic reactions. The starting materials and reagents can vary, but common steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the diaza functionality using amination reactions.
- Functionalization of the hydroxyethyl and methoxyphenyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the diaza functionality to form secondary amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield a ketone or aldehyde derivative.
- Reduction may yield secondary amines.
- Substitution may yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-DIAZASPIRO(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- depends on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors through hydrogen bonding or hydrophobic interactions.
- Modulating biochemical pathways by inhibiting or activating specific proteins.
- Altering cellular processes by affecting gene expression or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE: Lacks the hydroxyethyl and methoxyphenyl groups.
3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-SPIRODECANE: Lacks the diaza functionality.
Uniqueness
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is unique due to its combination of functional groups and spirocyclic structure, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
CAS-Nummer |
741-39-9 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-23-14-7-5-13(6-8-14)19-16(22)18(11-12-20)15(21)17(19)9-3-2-4-10-17/h5-8,20H,2-4,9-12H2,1H3 |
InChI-Schlüssel |
BCNPBBVTEKAGMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


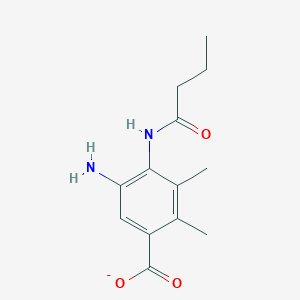



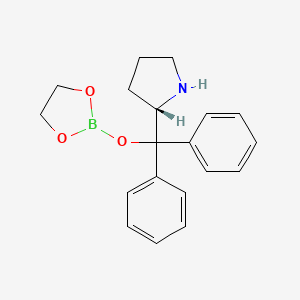
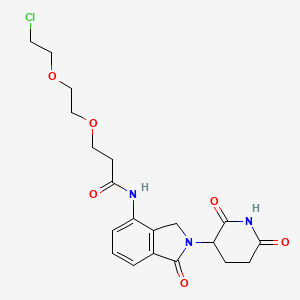


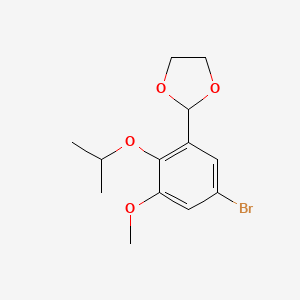

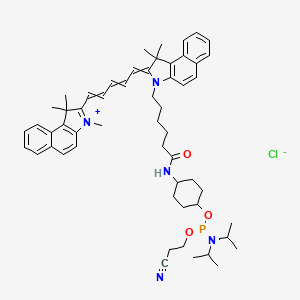

![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)

